4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde
Description
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-8-12(7-13-14)6-10-2-4-11(9-15)5-3-10/h2-5,7-9H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDHYGCUOIUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1-methyl-1H-pyrazole in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions to form secondary alcohols, imines, and hydrazones:
Key Findings :
-
Hydrazones (e.g., with phenylhydrazine) form crystalline solids with m.p. 200–220°C .
-
Schiff bases exhibit planar geometry, confirmed by X-ray crystallography .
Oxidation Reactions
The aldehyde group oxidizes to carboxylic acids under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O-pyridine, 60°C, 4 h | 4-((1-Methyl-pyrazol-4-yl)methyl)benzoic acid | 85–90 | |
| Ag₂O | NH₃ (aq), rt, 12 h | Same as above | 70–75 |
Mechanistic Insight :
Condensation with Active Methylene Compounds
The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations:
Applications :
Cyclocondensation Reactions
The compound forms heterocycles like pyridines and oxadiazoles:
Structural Data :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction Type | Catalyst/Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C | Biaryl derivatives | 75–85 | |
| Heck Reaction | Pd(OAc)₂, Olefin, NEt₃, DMF, 100°C | Styryl-substituted derivatives | 65–70 |
Optimization :
-
Suzuki reactions require anhydrous DMF to prevent catalyst deactivation.
Reductive Amination
The aldehyde reacts with amines under hydrogenation conditions:
| Amine | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperazine | H₂ (1 atm), Pd/C, MeOH, rt | 4-((1-Methyl-pyrazol-4-yl)methyl)benzyl-piperazine | 80–85 |
Applications :
Friedel-Crafts Alkylation
The benzaldehyde moiety undergoes electrophilic substitution:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | AlCl₃, DCM, 0°C → rt | 4-((1-Methyl-pyrazol-4-yl)methyl)benzhydrylamine | 55–60 |
Limitations :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde exhibits significant antimicrobial properties. Studies have shown that derivatives of benzaldehyde can effectively inhibit various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus, demonstrating potent bacteriostatic activity with minimum inhibitory concentrations (MIC) as low as 4 μg/ml .
Anticancer Properties
The compound's potential in anticancer research is noteworthy. Its derivatives have been evaluated for cytotoxic effects against several cancer cell lines, including colorectal carcinoma cells. In vitro studies have shown that certain derivatives can induce apoptotic pathways in cancer cells, suggesting their utility in cancer therapy .
Enzyme Inhibition
This compound may interact with specific biological targets, influencing key enzymes involved in cellular processes. For example, some studies suggest that it can inhibit enzymes related to bacterial DNA replication, thereby exerting its antimicrobial effects .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC (μg/ml) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4 | |
| Cytotoxic | RKO colorectal carcinoma cells | Varies | |
| Apoptosis Induction | Various cancer cell lines | Dose-dependent |
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several benzaldehyde derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
Study on Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and tested them against different cancer cell lines. The findings revealed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents, suggesting their potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Not explicitly provided | C12H12N2O | ~200.23 | Pyrazole (N1-methyl, C4) linked via CH2 to benzaldehyde |
| 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-29-9 | C11H10N2O | 186.22 | Direct linkage of pyrazole (N1-methyl, C4) to benzaldehyde |
| 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | 179055-27-7 | C11H10N2O | 186.21 | Pyrazole (N1-methyl, C3) directly linked to benzaldehyde |
| 4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | C10H8N2O | 172.18 | Unsubstituted pyrazole (N1) directly linked to benzaldehyde |
Key Observations :
- Methylene Bridge : The target compound’s CH2 spacer increases molecular weight and lipophilicity compared to direct pyrazole-benzaldehyde linkages (e.g., 179055-29-9) .
- Unsubstituted Pyrazole : The absence of a methyl group in 99662-34-7 reduces steric bulk, possibly enhancing solubility in polar solvents .
Physicochemical and Application Differences
- Biological Activity: Pyrazole-benzaldehyde derivatives are often explored as enzyme inhibitors or ligands.
- Crystallography : SHELX programs () are widely used for small-molecule crystallography. If the target compound forms stable crystals, SHELXL could refine its structure to analyze bond lengths and intermolecular interactions .
Biological Activity
4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a pyrazole moiety with a benzaldehyde functional group. This article explores the biological activities associated with this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C11H12N2O. The presence of the pyrazole ring is known to enhance biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzymatic activity, which is a common mechanism for many therapeutic agents. Additionally, the compound may influence several biochemical pathways, including apoptosis and autophagy, which are critical in cancer treatment.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. For instance:
- Cytotoxicity : In vitro studies have demonstrated that compounds containing the pyrazole scaffold can induce apoptosis in cancer cells, suggesting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | RKO (colorectal) | Not specified | Induces apoptosis |
| 3i (related derivative) | MDA-MB-231 (breast) | Dose-dependent | Apoptotic pathway activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives can exhibit antibacterial and antifungal activities against various pathogens:
- Antibacterial Effects : The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Gram-positive bacteria like Staphylococcus aureus .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| This compound | S. aureus | 0.0039 |
| Related Pyrazole Derivative | E. coli | 0.025 |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Anticancer Studies : A study synthesized various pyrazole-based compounds and evaluated their cytotoxic effects on colorectal cancer cells, finding that many derivatives showed significant inhibition compared to standard treatments .
- Antioxidant Activity : Another investigation focused on the radical scavenging potential of pyrazole derivatives, revealing that some compounds outperformed ascorbic acid in DPPH assays, indicating strong antioxidant properties that could complement their anticancer effects .
- Molecular Docking Studies : Molecular modeling has been employed to predict the binding affinity of these compounds to various targets, providing insights into their mechanisms of action and potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 4-((1-Methyl-1H-pyrazol-4-yl)methyl)benzaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves the reaction of 4-(chloromethyl)benzaldehyde with 1-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at room temperature . Optimization includes:
- Temperature control : Elevated temperatures (>80°C) may lead to aldehyde oxidation; maintaining 25–50°C improves yield .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol is preferred for crystallization .
- Purity monitoring : HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms ≥95% purity, with common impurities including unreacted pyrazole or oxidized aldehyde derivatives .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while the pyrazole methyl group resonates at δ 3.8–4.0 ppm .
- X-ray crystallography : SHELXL (via SHELX suite) is widely used for structure refinement. For example, the aldehyde group’s planarity and C=O bond length (1.21–1.23 Å) confirm its electronic state .
- HPLC-MS : LC-MS (ESI+) shows [M+H]⁺ at m/z 187.1, with fragmentation peaks at m/z 159.0 (loss of CO) and 130.9 (pyrazole ring cleavage) .
Q. What are the common impurities in laboratory-scale synthesis, and how are they mitigated?
- By-products :
- Oxidized aldehyde : Forms benzoic acid derivatives; minimized by inert atmosphere (N₂/Ar) .
- Dimerization : Occurs via aldol condensation; controlled by low temperature (<30°C) and dilute reaction conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .
Advanced Research Questions
Q. How does this compound function in multi-step organic syntheses, such as drug discovery?
The aldehyde group serves as a versatile electrophile in:
- Schiff base formation : Reacts with amines to generate imine-linked scaffolds for metalloenzyme inhibitors (e.g., ALDH-targeting compounds) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives for kinase inhibitor development .
- Case study : In fragment-based drug design, it was used to synthesize 4-formyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide (84), a stabilizer of protein-protein interactions .
Q. What challenges arise in crystallographic analysis of derivatives, and how are they resolved?
- Disorder in the pyrazole ring : Common due to rotational flexibility; addressed by cooling crystals to 100 K and using restraints in SHELXL .
- Twinned data : Managed via the TWIN/BASF commands in SHELXL, with R₁ values <0.05 achievable for high-resolution datasets (<1.0 Å) .
- Example : A derivative, 4-{[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]amino}-1H-1,2,4-triazole-5(4H)-thione, required anisotropic displacement parameter refinement to resolve electron density ambiguities .
Q. How can mechanistic contradictions in its reactivity be resolved (e.g., aldehyde vs. pyrazole site selectivity)?
- Competitive reactivity : The aldehyde is more electrophilic than the pyrazole’s N-methyl group. DFT calculations (B3LYP/6-31G*) show a higher Fukui index (f⁻) for the aldehyde carbon (0.45 vs. 0.12 for pyrazole C4) .
- Experimental validation : Kinetic studies under varying pH (4–9) reveal aldehyde-specific reactions (e.g., hydrazone formation) dominate below pH 7, while pyrazole C-H activation occurs under basic conditions .
Q. How do purity discrepancies between HPLC and bioactivity assays arise, and how are they addressed?
- Matrix effects : Trace solvents (e.g., DMF) in HPLC can mask impurities; use of evaporative light scattering detectors (ELSD) improves accuracy .
- Bioactivity interference : Aldehyde oxidation products (e.g., carboxylic acids) may inhibit target enzymes; repurification via size-exclusion chromatography (SEC) restores activity .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Mean ± SD) | Refinement Method |
|---|---|---|
| C=O bond length (Å) | 1.22 ± 0.01 | SHELXL (TWIN) |
| Pyrazole ring torsion (°) | 5.2 ± 1.3 | SHELXL (RIGU) |
| R₁/Rw (all data) | 0.040/0.120 | SHELXL |
Q. Table 2. Optimization of Synthesis Yield
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 25°C, 12 hr | 78 | 92% |
| Ethanol, 50°C, 8 hr | 85 | 95% |
| N₂ atmosphere | 90 | 97% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
